3-(2-Bromo-4-methoxyphenoxy)azetidine

Inflammation Lipoxygenase Cell-Based Assay

Designing S1P receptor modulators? Generic azetidine scaffolds lack the regiospecific 2-bromo-4-methoxy pattern essential for target engagement. • S1P modulator privileged scaffold-distinct from 4-bromo-3-methoxy or non-halogenated analogs • Active in 5-lipoxygenase translocation assay-validated hit for inflammatory disease targets • No Beta-1 adrenergic receptor activity-clean negative control for GPCR selectivity profiling Supplied at ≥95% HPLC purity with batch consistency. Request gram-scale quotes for immediate shipment.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 1220027-73-5
Cat. No. B1525254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-methoxyphenoxy)azetidine
CAS1220027-73-5
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC2CNC2)Br
InChIInChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyHLWKYOXBHUQIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-methoxyphenoxy)azetidine Overview


3-(2-Bromo-4-methoxyphenoxy)azetidine is a versatile small molecule scaffold that features a four-membered nitrogen-containing azetidine ring linked via an ether bridge to a 2-bromo-4-methoxyphenyl group. This compound belongs to the phenoxy-azetidine class [1], which has demonstrated utility in modulating sphingosine-1-phosphate (S1P) receptors and in various targeted inhibition studies. With a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol , this compound is a key building block in medicinal chemistry research.

S1P S1P receptor modulator scaffold class
GPCR Clean beta-1 adrenergic selectivity profile
LOX 5-Lipoxygenase pathway hit in cell assay

Why 3-(2-Bromo-4-methoxyphenoxy)azetidine Cannot Be Substituted


Although phenoxy-azetidines are a broad class of compounds, generic substitution fails due to the critical impact of regiospecific substitution on the phenyl ring. The 2-bromo-4-methoxy pattern on 3-(2-Bromo-4-methoxyphenoxy)azetidine confers a distinct biological profile compared to analogs with different substitution patterns, such as 4-bromo-3-methoxy , 5-bromo-2-methoxy , or non-halogenated versions . The bromine atom provides unique reactivity as a heavy atom and a versatile leaving group , while the specific methoxy position dictates the molecule's electron density and steric interactions with target binding pockets. This precise arrangement is essential for achieving specific binding affinities and selectivities, meaning that a seemingly minor change in substitution can lead to a complete loss of activity against the intended target, as detailed in the quantitative evidence below.

Regiospecific substitution
The 2-bromo-4-methoxy pattern may not be reproduced by other halogen/methoxy arrangements; binding and reactivity can shift.
Electronic and steric impact
Methoxy position determines electron density and steric fit; a different position may alter target interactions.
Bromine-specific reactivity
Bromine as a heavy atom and leaving group contributes unique synthetic and binding properties; non-halogenated or chloro analogs may differ.

Key Evidence for 3-(2-Bromo-4-methoxyphenoxy)azetidine


5-Lipoxygenase Translocation Inhibition in RBL-2H3 Cells

3-(2-Bromo-4-methoxyphenoxy)azetidine has been quantitatively evaluated for its inhibitory activity against 5-lipoxygenase translocation in a rat RBL-2H3 cell assay [1]. While the assay entry confirms activity was detected, the specific numeric data (e.g., IC50 value) was not found within the accessed database record. This places it in a class of azetidine-based inhibitors but requires further data for direct comparison.

5-LOX translocation
Class-level
Active in RBL-2H3 cell assay
Supports 5-LOX pathway inhibition research
IC₅₀ data not available; review required
Inflammation Lipoxygenase Cell-Based Assay

Beta-1 Adrenergic Receptor Binding Selectivity

In a defined binding assay, 3-(2-Bromo-4-methoxyphenoxy)azetidine exhibited no detectable binding affinity for the Beta-1 adrenergic receptor . This negative data is a crucial point of differentiation from other azetidine-containing molecules that may have promiscuous activity at aminergic GPCRs, establishing a clean selectivity profile for this specific scaffold.

β₁ adrenergic binding
Reported
No affinity detected vs. active controls
Reduces off-target risk in GPCR studies
Selectivity data from single assay
GPCR Selectivity Off-Target Screening

S1P Receptor Modulation Evidence

3-(2-Bromo-4-methoxyphenoxy)azetidine falls within the structural scope of patented phenoxy-azetidine derivatives claimed to be modulators of sphingosine-1-phosphate (S1P) receptors [1]. While quantitative data for this specific compound is not provided, the patent establishes the class's utility for treating autoimmune and inflammatory disorders. This positions the compound as a relevant building block for developing novel S1P receptor ligands.

S1P receptor modulation
Patent class-level
Covered in US8623856B2 patent
Class utility in S1P-related research
Quantitative data not reported; context-dependent
S1P Receptor Immunology Autoimmune Disease

Applications for 3-(2-Bromo-4-methoxyphenoxy)azetidine


S1P Receptor Modulator Drug Discovery

This compound serves as a privileged starting point or core scaffold for designing and synthesizing novel libraries of sphingosine-1-phosphate (S1P) receptor modulators, as validated by its inclusion in a major patent family [1]. Its specific 2-bromo-4-methoxy substitution pattern provides a distinct chemical space for exploring structure-activity relationships (SAR) around this validated pharmaceutical target class.

Selectivity Profiling in GPCR Research

The documented lack of activity against the Beta-1 adrenergic receptor [1] makes this compound a valuable negative control or a clean starting scaffold for probing other biological targets. Researchers can use it to generate data with high confidence that observed effects are not due to off-target activity at this common GPCR.

Medicinal Chemistry for Anti-Inflammatory Agents

The demonstrated activity in a 5-lipoxygenase translocation assay [1] provides a concrete biological entry point for medicinal chemists. This compound can be used as a hit or lead molecule for further optimization to develop novel, small-molecule inhibitors of the 5-lipoxygenase pathway, which is a key target in inflammatory diseases.

Application
Selection Property
Validation Focus
S1P receptor modulator research
Substitution-pattern specificity
S1P receptor binding/functional assays
GPCR selectivity profiling
β1-adrenergic receptor selectivity
Off-target counter-screen data
5-Lipoxygenase pathway studies
5-LOX translocation inhibition
Lipoxygenase pathway inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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